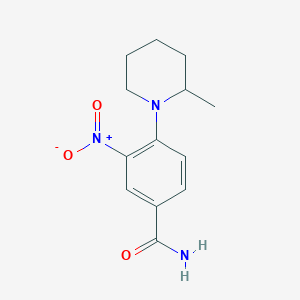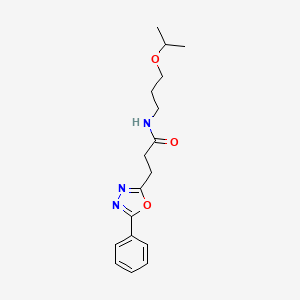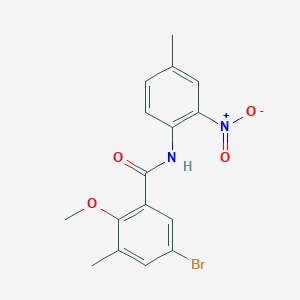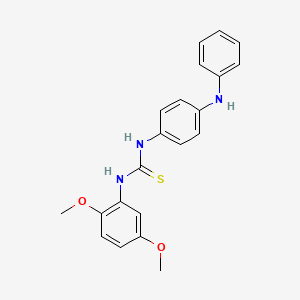
4-(2-methyl-1-piperidinyl)-3-nitrobenzamide
描述
4-(2-methyl-1-piperidinyl)-3-nitrobenzamide, also known as MNBA, is a synthetic compound that has gained significant attention in scientific research due to its potent pharmacological properties. MNBA belongs to the class of nitrobenzamides, which are known to have a wide range of biological activities.
作用机制
The mechanism of action of 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide is still not fully understood. However, studies have suggested that 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide may exert its pharmacological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been found to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in regulating inflammation and cell survival. 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has also been shown to inhibit the activation of MAPKs, which are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide induces apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has also been found to inhibit the expression of various anti-apoptotic proteins, including Bcl-2 and Bcl-xL. In addition, 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been shown to inhibit the activation of various pro-inflammatory cytokines, including TNF-α and IL-6. Moreover, 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been found to be effective at low concentrations, which makes it a valuable tool for studying various biological processes. However, 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide also has some limitations, including its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications in humans. Future studies should focus on optimizing the synthesis method of 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide to improve its solubility and bioavailability. Moreover, studies should investigate the pharmacokinetics and pharmacodynamics of 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide to determine its safety and efficacy in humans. Additionally, studies should explore the potential of 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide as a novel therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学研究应用
4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in different cancer cell lines. Additionally, 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
4-(2-methylpiperidin-1-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9-4-2-3-7-15(9)11-6-5-10(13(14)17)8-12(11)16(18)19/h5-6,8-9H,2-4,7H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIWJUFTWNMJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpiperidin-1-yl)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4137371.png)
![4-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4137379.png)
![N-[1-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B4137380.png)
![3-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B4137383.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]acetamide](/img/structure/B4137388.png)
![2-(1-adamantyl)-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acetamide](/img/structure/B4137403.png)
![ethyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-2-{[(2-methoxyphenoxy)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4137405.png)
![N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4137408.png)



![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B4137451.png)
![N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4137454.png)
